2,2'-(Dimethoxysilanediyl)di(octahydro-1H-isoindole)

Catalog No.
S15700486
CAS No.
207689-99-4
M.F
C18H34N2O2Si
M. Wt
338.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,2'-(Dimethoxysilanediyl)di(octahydro-1H-isoindol...

CAS Number

207689-99-4

Product Name

2,2'-(Dimethoxysilanediyl)di(octahydro-1H-isoindole)

IUPAC Name

bis(1,3,3a,4,5,6,7,7a-octahydroisoindol-2-yl)-dimethoxysilane

Molecular Formula

C18H34N2O2Si

Molecular Weight

338.6 g/mol

InChI

InChI=1S/C18H34N2O2Si/c1-21-23(22-2,19-11-15-7-3-4-8-16(15)12-19)20-13-17-9-5-6-10-18(17)14-20/h15-18H,3-14H2,1-2H3

InChI Key

MUEOJJJBSWIJER-UHFFFAOYSA-N

Canonical SMILES

CO[Si](N1CC2CCCCC2C1)(N3CC4CCCCC4C3)OC

2,2'-(Dimethoxysilanediyl)di(octahydro-1H-isoindole) is a chemical compound characterized by its unique structure, which incorporates a dimethoxysilane group linked to two octahydro-1H-isoindole moieties. The compound's molecular formula is C_{16}H_{30}N_{2}O_{2}Si, and it features a silane backbone that provides distinct properties, such as increased stability and potential for functionalization. This compound is of interest in various fields, including material science and medicinal chemistry, due to its unique structural characteristics and potential biological activities.

The reactivity of 2,2'-(Dimethoxysilanediyl)di(octahydro-1H-isoindole) primarily involves the silane group. Silanes can undergo hydrolysis in the presence of water, leading to the formation of silanol groups. This reaction can be represented as:

R2Si OR 2+H2OR2Si OH 2+2ROH\text{R}_2\text{Si OR }_2+\text{H}_2\text{O}\rightarrow \text{R}_2\text{Si OH }_2+2\text{ROH}

In addition, the octahydro-1H-isoindole units may participate in various organic reactions, such as electrophilic aromatic substitution or nucleophilic attacks depending on the substituents present on the isoindole rings.

Research into the biological activity of 2,2'-(Dimethoxysilanediyl)di(octahydro-1H-isoindole) is still developing. Preliminary studies suggest that compounds containing isoindole structures may exhibit interesting pharmacological properties, including anti-cancer and neuroprotective effects. The dimethoxysilane component could enhance bioavailability and stability, making it a candidate for further investigation in drug development.

The synthesis of 2,2'-(Dimethoxysilanediyl)di(octahydro-1H-isoindole) typically involves the following steps:

  • Preparation of Octahydro-1H-isoindole: This can be achieved through cyclization reactions involving suitable precursors.
  • Silylation Reaction: The octahydro-1H-isoindole is then reacted with dimethoxysilane under controlled conditions to form the final compound. This step may require catalysts or specific solvents to facilitate the reaction.
  • Purification: The resultant product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.

The applications of 2,2'-(Dimethoxysilanediyl)di(octahydro-1H-isoindole) are diverse:

  • Material Science: Due to its silane component, it can be used as a coupling agent in polymer composites to improve adhesion between organic and inorganic materials.
  • Pharmaceuticals: Potential applications in drug formulation owing to its unique structural properties that may enhance drug delivery systems.
  • Coatings: The compound could be utilized in protective coatings that require enhanced durability and resistance to environmental factors.

Interaction studies involving 2,2'-(Dimethoxysilanediyl)di(octahydro-1H-isoindole) focus on its behavior in biological systems and its interaction with other molecules. Initial findings suggest that the compound may interact with cellular membranes or proteins due to its amphiphilic nature, which could influence its biological activity and efficacy.

Several compounds share structural similarities with 2,2'-(Dimethoxysilanediyl)di(octahydro-1H-isoindole). Below is a comparison highlighting their uniqueness:

Compound NameStructural FeaturesUnique Aspects
Octahydro-1H-isoindoleContains a saturated isoindole structureBasic structure without silane functionality
Dimethoxybis(octahydro-2H-isoindol-2-yl)silaneSimilar silane backbone but different isoindole variantPotentially different biological activities
cis-Octahydro-1H-isoindole hydrochlorideHydrochloride salt formIncreased solubility in aqueous environments
Octahydropyrrolo[3,4-c]pyrroleContains pyrrole moietyDifferent reactivity patterns compared to isoindoles

The uniqueness of 2,2'-(Dimethoxysilanediyl)di(octahydro-1H-isoindole) lies in its dual functionality provided by both the silane and isoindole components, potentially offering enhanced properties for applications in materials science and pharmaceuticals.

Hydrogen Bond Acceptor Count

4

Exact Mass

338.23895487 g/mol

Monoisotopic Mass

338.23895487 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-15-2024

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